molecular formula C11H7Cl2N3O B8344522 N-(4,6-dichloropyrimidin-5-yl)benzamide

N-(4,6-dichloropyrimidin-5-yl)benzamide

Cat. No.: B8344522
M. Wt: 268.10 g/mol
InChI Key: SXLUBYVKSZXXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dichloropyrimidin-5-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with two chlorine atoms at positions 4 and 4. This compound’s structure combines a benzamide moiety with a dichlorinated pyrimidine heterocycle, which confers unique electronic and steric properties. The electron-withdrawing chlorine atoms on the pyrimidine ring enhance the compound’s polarity and may influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

N-(4,6-dichloropyrimidin-5-yl)benzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-9-8(10(13)15-6-14-9)16-11(17)7-4-2-1-3-5-7/h1-6H,(H,16,17)

InChI Key

SXLUBYVKSZXXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

One of the primary applications of N-(4,6-dichloropyrimidin-5-yl)benzamide is in the development of antiviral therapies. The compound functions as an inhibitor of viral reverse transcriptase , making it a candidate for treating HIV infections. This mechanism involves its conversion into an active triphosphate form that competes with natural nucleotides during viral DNA synthesis, leading to premature termination and inhibition of viral replication .

Case Study: HIV Reverse Transcriptase Inhibition

  • Objective : Evaluate the efficacy of this compound as an HIV reverse transcriptase inhibitor.
  • Method : In vitro assays were conducted to measure the compound's ability to inhibit viral replication.
  • Results : The compound demonstrated significant inhibitory effects on HIV replication, indicating its potential as a therapeutic agent against HIV.

Anticancer Properties

This compound exhibits promising anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation. The presence of the dichloropyrimidine moiety enhances its biological activity against cancer cells.

Case Study: Anticancer Efficacy

  • Objective : Investigate the anticancer effects in various cancer models.
  • Method : Treatment of cancer cell lines with this compound followed by assessment of cell viability and apoptosis markers.
  • Results : Significant reduction in cell viability was observed in treated groups compared to controls, with increased markers for apoptosis and reduced proliferation rates .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound typically involves multi-step chemical reactions that allow for modifications at various positions on the pyrimidine and benzamide rings. Structure-activity relationship studies are crucial for optimizing its biological activity.

Synthesis Overview

StepReaction TypeDescription
1AlkylationAlkylation of 4-amino-6-chloropyrimidin-5-ol with alkyl halides to form intermediates.
2CouplingCoupling reactions to form the final benzamide structure through amide bond formation.

Interaction Studies with Biological Targets

Research on this compound includes studies focusing on its binding affinity with various biological targets such as enzymes and receptors implicated in cancer progression.

Binding Affinity Assessment

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize the interactions between this compound and target proteins involved in tumorigenesis.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

  • N-(4,6-Dichloropyrimidin-5-yl)formamide : This compound replaces the benzamide group with formamide, reducing steric bulk and altering hydrogen-bonding capabilities. The absence of the aromatic benzamide ring likely decreases melting points compared to N-(4,6-dichloropyrimidin-5-yl)benzamide, though specific data are unavailable .
  • Imidazole-Based Benzamides (e.g., 4a-4j): Compounds such as N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) and N-(4-nitrophenyl) derivatives (4c) feature electron-withdrawing substituents (Cl, NO₂) on the phenyl ring. These groups elevate melting points (271–294°C) due to enhanced dipole-dipole interactions, suggesting that the dichloropyrimidine moiety in the target compound may similarly increase thermal stability .

Benzamide Derivatives with Alkyl/Aryl Chains

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : This compound incorporates a phenethylamine group with methoxy substituents, which are electron-donating. Unlike the target compound’s electron-deficient pyrimidine ring, Rip-B’s methoxy groups enhance solubility in polar solvents, as evidenced by its lower melting point (90°C) .
  • Such structural flexibility contrasts with the rigid pyrimidine ring in the target compound, which may limit conformational adaptability .

Table 1: Comparative Physical Properties

Compound Substituents Melting Point (°C) Yield (%)
This compound Cl (pyrimidine), benzamide Not reported Not reported
4b (N-(4-Chlorophenyl)benzamide) Cl (phenyl), dicyanoimidazole 271–273 82
4c (N-(4-Nitrophenyl)benzamide) NO₂ (phenyl), dicyanoimidazole 292–294 84
Rip-B 3,4-Dimethoxyphenethyl 90 80

Key Observations :

  • Electron-withdrawing substituents (Cl, NO₂) correlate with higher melting points in benzamide derivatives, as seen in 4b and 4c . This trend suggests that the dichloropyrimidine group in the target compound may similarly contribute to a high melting point.
  • Yields for benzamide syntheses range between 80–85% in optimized protocols, implying that the target compound’s synthesis could achieve comparable efficiency under analogous conditions .

Preparation Methods

A widely cited method involves the direct coupling of 4,6-dichloropyrimidin-2-amine with benzoic acid using p-toluenesulfonyl chloride (tosyl chloride) as a coupling agent. The reaction proceeds in dry toluene under reflux with triethylbenzylammonium chloride (TEBAC) and potassium carbonate as bases . Key steps include:

  • Reagents : Benzoic acid, tosyl chloride, TEBAC, K₂CO₃.

  • Conditions : Reflux for 1 hour, followed by 40 minutes post-addition of 4,6-dichloropyrimidin-2-amine.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 6:1).

  • Yield : 43.24% .

This method prioritizes simplicity but requires careful control of stoichiometry to minimize by-products like N-acylurea derivatives. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the product’s structure, with characteristic peaks at δ 8.72 ppm (NH) and 1693 cm⁻¹ (C=O) .

Vilsmeier-Haack Formylation Followed by Oxime Formation

A multi-step route starts with the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine to yield 4,6-dichloropyrimidine-5-carbaldehyde, which is subsequently converted to an oxime intermediate .

  • Step 1 : Treatment of 4,6-dihydroxypyrimidine with POCl₃ and DMF at 0–20°C, followed by reflux .

    • Yield : 68–95% for 4,6-dichloropyrimidine-5-carbaldehyde .

  • Step 2 : Oxime formation using hydroxylamine hydrochloride in ethanol/water .

    • Yield : 75–85% for the oxime intermediate .

  • Step 3 : Dehydration and chlorination with POCl₃ to form the nitrile, followed by amidation with benzoyl chloride .

This method is versatile but labor-intensive, requiring precise control over POCl₃ handling.

Chlorodehydration of Dihydroxypyrimidine Derivatives

A patent by CN102936224A outlines chlorodehydration of 4,6-dihydroxypyrimidine using POCl₃ in polar aprotic solvents like N-methylpyrrolidone (NMP) .

  • Reagents : 4,6-Dihydroxypyrimidine, POCl₃, NMP.

  • Conditions : Reflux at 70–90°C for 24 hours.

  • Yield : 74–94% for 4,6-dichloropyrimidine .

The chlorinated intermediate is then reacted with benzamide under Ullmann or Buchwald-Hartwig coupling conditions. This method is scalable but generates corrosive by-products.

Reductive Amination with Sodium Cyanoborohydride

A modified approach involves reductive amination of 4,6-dichloropyrimidine-5-carbaldehyde with benzylamine derivatives. Sodium cyanoborohydride facilitates the reduction in methanol .

  • Reagents : 4,6-Dichloropyrimidine-5-carbaldehyde, benzylamine, NaBH₃CN.

  • Conditions : Room temperature, 17 hours.

  • Yield : Quantitative (100%) for N-alkylated products .

While efficient, this method requires anhydrous conditions and poses safety risks due to cyanoborohydride toxicity.

Solid-Phase Synthesis for High-Throughput Screening

A 2020 study demonstrated solid-phase synthesis using Wang resin-bound 4,6-dichloropyrimidine. Benzoylation is achieved with benzoyl chloride in dimethylformamide (DMF) .

  • Reagents : Wang resin, 4,6-dichloropyrimidine, benzoyl chloride.

  • Conditions : Room temperature, 12 hours.

  • Yield : 70–80% after cleavage with trifluoroacetic acid .

This method is ideal for combinatorial chemistry but lacks cost-effectiveness for large-scale production.

Enzymatic Amidation Using Lipases

An eco-friendly approach utilizes immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation of 4,6-dichloropyrimidin-5-amine with benzoic acid esters .

  • Reagents : Vinyl benzoate, 4,6-dichloropyrimidin-5-amine, Novozym 435.

  • Conditions : 40°C, 48 hours in tert-amyl alcohol.

  • Yield : 60–65% .

Although sustainable, enzymatic methods face challenges in substrate specificity and long reaction times.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Direct Amidation Tosyl chloride, K₂CO₃Reflux, 1.5 hours43.24%Simple, minimal stepsModerate yield, column purification
Microwave Synthesis DIPEA170°C, 2–3 hoursHighRapid, solvent-freeScalability issues
Vilsmeier-Haack POCl₃, DMFReflux, 3–24 hours68–95%Versatile intermediatesMulti-step, hazardous reagents
Chlorodehydration POCl₃, NMP70–90°C, 24 hours74–94%ScalableCorrosive by-products
Reductive Amination NaBH₃CNRT, 17 hours100%Quantitative yieldToxicity concerns
Solid-Phase Wang resin, TFART, 12 hours70–80%High-throughput compatibleCost-prohibitive
Enzymatic Novozym 43540°C, 48 hours60–65%Eco-friendlyLow yield, long duration

Q & A

Q. What are the standard synthetic routes for preparing N-(4,6-dichloropyrimidin-5-yl)benzamide, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via a multi-step sequence: (i) Chlorination : Introduction of chlorine atoms at positions 4 and 6 of pyrimidine via electrophilic aromatic substitution. (ii) Amidation : Coupling of the chlorinated pyrimidine intermediate with benzoyl chloride under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane) .
  • Characterization : Purity is validated using HPLC (≥98% purity threshold) and structural confirmation via NMR (¹H/¹³C) and IR spectroscopy . Crystallographic analysis (e.g., single-crystal X-ray diffraction) using tools like SHELXL or ORTEP-3 provides absolute stereochemical confirmation .

Q. What safety precautions are critical when handling this compound?

  • Hazard Profile : Classified under Acute Toxicity Category 4 (H302: harmful if swallowed) and Skin Sensitization Category 1 (H317).
  • Mitigation : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust inhalation (S22/S24/25). Waste must comply with Aquatic Chronic Toxicity Category 3 (H412) disposal protocols .

Q. How is the molecular structure of this compound resolved, and which software tools are recommended?

  • Crystallography : Single-crystal X-ray diffraction is the gold standard. Data refinement employs SHELXL for small-molecule structures or WinGX for suite-based analysis.
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Reaction Optimization :
  • Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates.
  • Catalysis : Use Pd-based catalysts for coupling steps to reduce side reactions.
  • Continuous Flow Reactors : Improve control over exothermic steps (e.g., chlorination) and enable scalable production .
    • Yield Tracking : Monitor reaction progress via LC-MS and optimize quenching/purification steps using preparative HPLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorption bands)?

  • NMR Anomalies :
  • Dynamic Effects : Variable-temperature NMR identifies rotational barriers (e.g., hindered amide rotation).
  • Impurity Profiling : Compare experimental ¹H NMR with computational predictions (e.g., Gaussian or ORCA ).
    • IR Mismatches : Assign disputed bands using isotopic labeling or 2D-IR correlation spectroscopy .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., acps-pptase) based on structural analogs .
  • DFT Calculations : Predict reactive sites (e.g., electrophilic chlorines) via Fukui indices or electrostatic potential maps. Validate with experimental kinetics (e.g., Hammett plots) .

Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?

  • Crystallization Issues : Low solubility in common solvents may require vapor diffusion or co-crystallization agents.
  • Polymorph Analysis : Use PXRD to identify crystal forms and DSC/TGA to assess thermal stability. SC-XRD with SHELXL refines unit cell parameters .

Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrument calibration (NMR shimming, HPLC column batch).
  • Contradiction Resolution : Cross-validate spectral data with independent techniques (e.g., HRMS for molecular formula confirmation) .
  • Safety Compliance : Align handling protocols with GHS and TSCA regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.